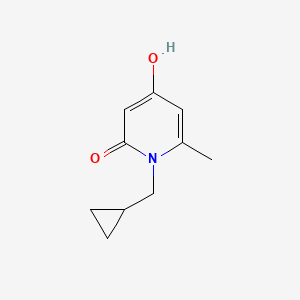
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide, also known as COB-DAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. COB-DAB is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death.
Effets Biochimiques Et Physiologiques
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has been shown to have cytotoxic effects on cancer cells, but it does not appear to have significant toxicity in normal cells. Studies have also shown that N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide can induce apoptosis in cancer cells without affecting normal cells, suggesting that it may have a high therapeutic index. However, further studies are needed to determine the long-term effects of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has several advantages for use in lab experiments, including its small size, which allows it to easily penetrate cell membranes, and its potential for use as a fluorescent probe for imaging cancer cells. However, N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide also has limitations, including its low solubility in water and its potential for degradation over time.
Orientations Futures
There are several future directions for research on N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide, including the development of more efficient synthesis methods to increase the yield of the compound, the investigation of its potential use as a therapeutic agent for cancer treatment, and the exploration of its potential use as a fluorescent probe for imaging cancer cells. Additionally, further studies are needed to determine the long-term effects of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide on normal cells and tissues, as well as its potential for use in combination with other cancer treatments.
Méthodes De Synthèse
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide can be synthesized using various methods, including the reaction of 4-cyanooxan-4-yl chloride with 4-(diethylamino)benzamide in the presence of a base, such as triethylamine or sodium hydroxide, or by the reaction of 4-cyanooxan-4-yl isocyanate with 4-(diethylamino)benzoic acid. The yield of N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide varies depending on the method used, with some methods resulting in higher yields than others.
Applications De Recherche Scientifique
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has potential applications in the field of medicinal chemistry, particularly in the development of drugs that target cancer cells. Studies have shown that N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide has been studied for its potential use as a fluorescent probe for imaging cancer cells.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-20(4-2)15-7-5-14(6-8-15)16(21)19-17(13-18)9-11-22-12-10-17/h5-8H,3-4,9-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWJQINIRHDERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-4-(diethylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2660770.png)



![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2660778.png)
![1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2660780.png)

![3-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2660782.png)
![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2660783.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)


![3-Aminobenzo[d]furan-2-yl 3-methoxyphenyl ketone](/img/structure/B2660789.png)
